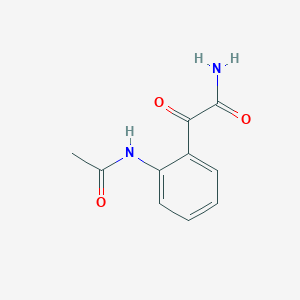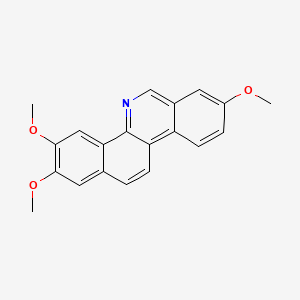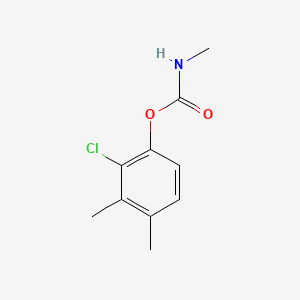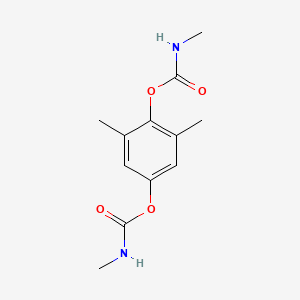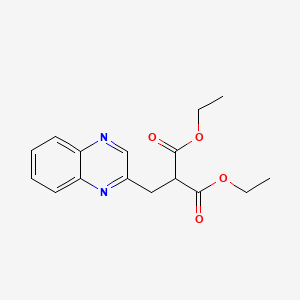
Diethyl(quinoxalin-2-ylmethyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl(quinoxalin-2-ylmethyl)propanedioate is an organic compound characterized by the presence of a quinoxaline ring attached to a propanedioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(quinoxalin-2-ylmethyl)propanedioate typically involves the reaction of quinoxaline derivatives with diethyl malonate. One common method includes the following steps:
Formation of Quinoxaline Derivative: Quinoxaline is synthesized by the condensation of o-phenylenediamine with glyoxal.
Alkylation: The quinoxaline derivative is then alkylated using a suitable alkylating agent, such as benzyl chloride, in the presence of a base like potassium carbonate.
Esterification: The alkylated quinoxaline is reacted with diethyl malonate under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions
Diethyl(quinoxalin-2-ylmethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of quinoxaline-2-ylmethyl alcohol.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
Oxidation: Quinoxaline-2-carboxylic acid derivatives.
Reduction: Quinoxaline-2-ylmethyl alcohol.
Substitution: Halogenated quinoxaline derivatives.
科学的研究の応用
Diethyl(quinoxalin-2-ylmethyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a precursor for pharmacologically active agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of diethyl(quinoxalin-2-ylmethyl)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can modulate enzyme activity by binding to active sites, thereby affecting biochemical pathways.
類似化合物との比較
Similar Compounds
- Diethyl(quinoxalin-2-yl)malonate
- Diethyl(quinoxalin-2-ylmethyl)succinate
- Diethyl(quinoxalin-2-ylmethyl)fumarate
Uniqueness
Diethyl(quinoxalin-2-ylmethyl)propanedioate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and selectivity in its interactions with biological targets, making it a valuable compound for further research and development.
特性
CAS番号 |
1501-42-4 |
|---|---|
分子式 |
C16H18N2O4 |
分子量 |
302.32 g/mol |
IUPAC名 |
diethyl 2-(quinoxalin-2-ylmethyl)propanedioate |
InChI |
InChI=1S/C16H18N2O4/c1-3-21-15(19)12(16(20)22-4-2)9-11-10-17-13-7-5-6-8-14(13)18-11/h5-8,10,12H,3-4,9H2,1-2H3 |
InChIキー |
XCRBSFVOBSMVRC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC1=NC2=CC=CC=C2N=C1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



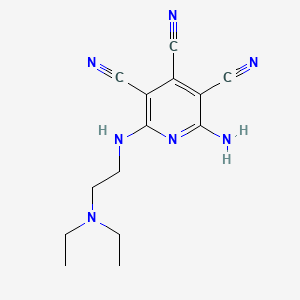
![2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12806183.png)
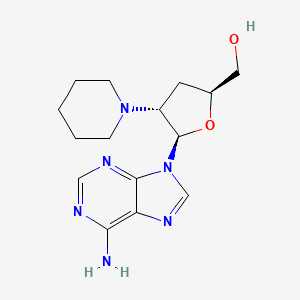




![Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12806213.png)
